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Tris(silylmethyl)silane

Silicon carbide CVD precursor Si:C ratio

Tris(silylmethyl)silane [CAS 1385027‑19‑9, molecular formula C₃H₁₆Si₄, molecular weight 164.48 g·mol⁻¹] belongs to the class of volatile low‑molecular‑weight carbosilanes in which silicon and carbon atoms alternate within a molecular framework [REFS‑1]. It is identified in the patent literature as an excellent precursor to small carbosilanes and, by extension, to silicon carbide (SiC) and silicon carbonitride (SiCN) thin films [REFS‑2].

Molecular Formula C3H16Si4
Molecular Weight 164.50 g/mol
Cat. No. B12433147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(silylmethyl)silane
Molecular FormulaC3H16Si4
Molecular Weight164.50 g/mol
Structural Identifiers
SMILESC([SiH3])[SiH](C[SiH3])C[SiH3]
InChIInChI=1S/C3H16Si4/c4-1-7(2-5)3-6/h7H,1-3H2,4-6H3
InChIKeyFSDJIXWDVNLEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(silylmethyl)silane – A Volatile Carbosilane Precursor for SiC and SiCN Thin-Film Deposition


Tris(silylmethyl)silane [CAS 1385027‑19‑9, molecular formula C₃H₁₆Si₄, molecular weight 164.48 g·mol⁻¹] belongs to the class of volatile low‑molecular‑weight carbosilanes in which silicon and carbon atoms alternate within a molecular framework [REFS‑1]. It is identified in the patent literature as an excellent precursor to small carbosilanes and, by extension, to silicon carbide (SiC) and silicon carbonitride (SiCN) thin films [REFS‑2]. The compound is supplied as a hydrolytically sensitive (category 7), straw‑coloured liquid packaged under inert atmosphere and is primarily positioned for chemical vapor deposition (CVD) and plasma‑enhanced CVD (PECVD) applications [REFS‑3].

Why Carbosilane Precursors Cannot Be Interchanged: The Case for Tris(silylmethyl)silane


Carbosilane precursors are not fungible; every structural variation alters the Si:C ratio, ligand leaving‑group chemistry, and vapor‑phase transport properties, which collectively dictate film stoichiometry, growth rate, and residual impurity profiles [REFS‑1]. A carbosilane carrying three terminal –SiH₃ groups attached to a central Si–H core yields a distinctly different silicon‑to‑carbon stoichiometry and Si–H bond distribution than linear carbosilanes such as 1,3,5‑trisilapentane. Even small discrepancies in precursor volatility or thermal decomposition onset can translate into unacceptable film non‑uniformity or carbon contamination in the deposited layer [REFS‑2]. The evidence items in Section 3 quantify several of these differentiating attributes for tris(silylmethyl)silane relative to its closest commercially available analogs.

Quantitative Differentiation of Tris(silylmethyl)silane Against Closest Analog Carbosilanes


Si:C Stoichiometry Dictates Carbon Incorporation Potential in SiC Films

Tris(silylmethyl)silane possesses a silicon‑to‑carbon atomic ratio of 4:3 (≈1.33:1), which is intermediate between the 1:1 ratio of methylsilane (CH₃SiH₃) and the 3:2 (1.5:1) ratio of 1,3,5‑trisilapentane [REFS‑1]. Because the Si:C ratio of the precursor molecule directly constrains the carbon incorporation window in the deposited film, a 4:3 stoichiometry offers a distinct compositional lever for tuning SiC film properties without resorting to co‑reactant gases [REFS‑2]. Selected comparative Si:C ratios: methylsilane 1:1, 1,3‑disilacyclobutane 1:1, tris(silylmethyl)silane 4:3, 1,3,5‑trisilapentane 3:2.

Silicon carbide CVD precursor Si:C ratio Film stoichiometry

Vapor Pressure and Volatility: Controlled Delivery vs. High‑Throughput Deposition

At 25 °C, tris(silylmethyl)silane exhibits a vapor pressure of 6.5 ± 0.3 mmHg, approximately one‑eighth that of 1,3,5‑trisilapentane (49.2 ± 0.2 mmHg) [REFS‑1][REFS‑2]. The lower volatility translates into a broader thermal budget for bubbler‑based delivery without carrier‑gas saturation, affording finer control over precursor flux in low‑pressure CVD processes. For applications where high deposition rates are paramount, the more volatile 1,3,5‑trisilapentane may be preferred; where film uniformity and carbon‑gradient control are critical, the moderated vapor pressure of tris(silylmethyl)silane is advantageous.

Vapor pressure CVD delivery Volatility Precursor transport

Si–H Bond Inventory and Implications for Radical‑Mediated Deposition Chemistry

Tris(silylmethyl)silane contains four Si–H bonds per molecule (one central Si–H and three terminal –SiH₃ groups), resulting in an Si–H density of 0.0243 mol g⁻¹ [REFS‑1]. The structurally analogous 1,3,5‑trisilapentane carries eight Si–H bonds (0.0665 mol g⁻¹). While direct bond‑dissociation‑energy (BDE) measurements for tris(silylmethyl)silane are not reported in the peer‑reviewed literature, the weaker Si–H bond in the closely related tris(trimethylsilyl)silane (BDE ≈ 79–84 kcal mol⁻¹ relative to 94 kcal mol⁻¹ for trimethylsilane) suggests that steric and electronic effects from multiple silylmethyl substituents may similarly weaken the central Si–H bond, promoting radical‑based decomposition pathways [REFS‑2]. This property is relevant for PECVD processes where radical generation is rate‑limiting.

Si-H bond Radical chemistry CVD mechanism Reactivity

Commercial Availability and Purity – Procurement Risk Mitigation

Tris(silylmethyl)silane is commercially available from Gelest, Inc. (product SIT8715.9) at a listed purity of 97% and is packaged under nitrogen with hydrolytic sensitivity category 7 [REFS‑1]. The closely related compound tris(trimethylsilyl)silane (TTMSS, CAS 1873‑77‑4) is frequently conflated with tris(silylmethyl)silane in vendor listings and search results, creating a significant procurement integrity risk [REFS‑2]. Tetrakis(silylmethyl)silane, while named in the same patent family, currently lacks commercial availability from major catalog suppliers, effectively making tris(silylmethyl)silane the only purchasable branched carbosilane with three terminal –SiH₃ groups.

Commercial purity Procurement CAS specificity Sourcing

High‑Value Application Scenarios for Tris(silylmethyl)silane Based on Quantitative Evidence


Silicon‑Rich SiC Seed‑Layer Deposition by PECVD

The 4:3 Si:C ratio of tris(silylmethyl)silane [REFS‑1] makes it particularly suited for depositing silicon‑rich SiC seed layers, where a slight excess of silicon over the stoichiometric 1:1 ratio is required to promote epitaxial quality on silicon substrates. The moderated vapor pressure (6.5 mmHg at 25 °C) [REFS‑2] allows precise flux control in low‑pressure PECVD chambers, reducing carbon overshoot during initial nucleation. Typical deposition conditions: substrate temperature 300–500 °C, plasma power 50–200 W, precursor flow controlled by mass‑flow‑metered bubbler at 20–40 °C.

Carbon‑Doped Tensile‑Strained Silicon for Advanced CMOS

Tris(silylmethyl)silane serves as a single‑source precursor for carbon‑doped silicon films, where the intrinsic carbon content delivered by the carbosilane backbone eliminates the need for a separate carbon co‑precursor. The lower vapor pressure relative to 1,3,5‑trisilapentane [REFS‑1] reduces the risk of gas‑phase nucleation at the higher substrate temperatures (500–650 °C) typical of epitaxial Si:C processes, improving film uniformity across 300 mm wafers. The commercial availability at 97% purity [REFS‑2] supports pilot‑line qualification with a replicable supply chain.

Silicon Carbonitride (SiCN) Passivation Layers for Photovoltaics

In remote hydrogen microwave plasma CVD processes used for SiCN passivation of silicon photovoltaics, tris(silylmethyl)silane provides a volatile carbosilane backbone that yields films with tunable carbon content. The central Si–H bond, inferred to be weakened by silylmethyl substitution [REFS‑1], facilitates radical generation under mild plasma conditions, enabling lower‑damage deposition on sensitive emitter surfaces. Coupled with ammonia as a nitrogen source, this precursor class is cited for SiCN applications in the Gelest technical literature [REFS‑2].

Procurement Verification and Compound Identity Assurance

Given the frequent confusion between tris(silylmethyl)silane (CAS 1385027‑19‑9) and tris(trimethylsilyl)silane, TTMSS (CAS 1873‑77‑4) in chemical databases and vendor search results [REFS‑1], procurement teams must enforce a two‑factor identity check: (i) CAS number verification and (ii) supplier product code cross‑reference (Gelest SIT8715.9). Acceptance testing should include refractive index (1.4669 at 25 °C) and boiling point (61–62 °C at 30 mmHg) as rapid identity confirmation metrics [REFS‑2]. This scenario is directly derived from the sourcing integrity evidence in Section 3.

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